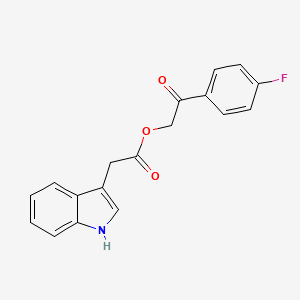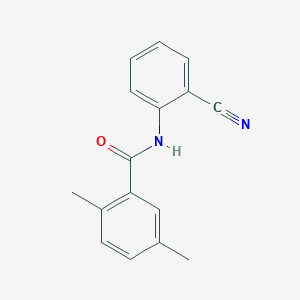![molecular formula C15H8ClF3N2O B5697753 5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CPTIO and has a molecular formula of C14H8ClF3N2O.
作用机制
The mechanism of action of CPTIO is still not fully understood. However, it has been suggested that CPTIO acts as a nitric oxide (NO) scavenger and inhibits the production of reactive nitrogen species (RNS) in cells. CPTIO has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
CPTIO has been found to have various biochemical and physiological effects. In vitro studies have shown that CPTIO inhibits the production of NO and RNS in cells. CPTIO has also been found to inhibit the activation of NF-κB and the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of using CPTIO in lab experiments is its high stability and solubility in water and organic solvents. CPTIO is also relatively inexpensive and readily available. However, one of the limitations of using CPTIO is its potential toxicity, which may affect the results of experiments.
未来方向
There are several future directions for the study of CPTIO. One possible direction is the development of new drugs based on the structure of CPTIO for the treatment of various diseases such as arthritis, asthma, and neurodegenerative diseases. Another possible direction is the development of new pesticides and fungicides based on the antifungal and antibacterial properties of CPTIO. Additionally, further studies are needed to fully understand the mechanism of action of CPTIO and its potential applications in material science.
合成方法
The synthesis of CPTIO can be achieved through various methods such as the reaction of 4-chlorobenzonitrile with trifluoromethylphenylhydrazine to form 4-chloro-N-(4-trifluoromethylphenyl)benzamide, which is then reacted with ethyl oxalate to form CPTIO. Another method involves the reaction of 4-chlorobenzonitrile with trifluoromethylphenylhydrazine to form 4-chloro-N-(4-trifluoromethylphenyl)benzamide, which is then reacted with nitrous acid to form CPTIO.
科学研究应用
CPTIO has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPTIO has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. CPTIO has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, CPTIO has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. CPTIO has also been studied for its potential use in enhancing the growth and yield of crops.
In the field of material science, CPTIO has been found to have unique optical and electronic properties, making it a potential candidate for the development of new materials such as organic light-emitting diodes (OLEDs) and solar cells.
属性
IUPAC Name |
5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-7-3-10(4-8-12)14-20-13(21-22-14)9-1-5-11(6-2-9)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPRKAUGSWWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)


![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)

![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
